molecular formula C14H13NO2 B6073858 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B6073858
M. Wt: 227.26 g/mol
InChI Key: PVNQAUTYFHMZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one, also known as FMMDI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMMDI belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and Nrf2 pathways. 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to activate the Nrf2 pathway, which is a cellular defense pathway that protects against oxidative stress.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. Furthermore, 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to possess a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its biological effects. Furthermore, the optimal dosage and administration route of 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one have not been established, which makes it challenging to conduct in vivo studies.

Future Directions

There are several future directions for research on 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could help to elucidate its biological effects and identify potential therapeutic applications. Another area of research is to optimize its pharmacokinetic properties and identify the optimal dosage and administration route for in vivo studies. Finally, 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one could be tested in preclinical and clinical trials to evaluate its safety and efficacy as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration.

Synthesis Methods

3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-acetylfuran and 5-methylindoline-2,3-dione in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions and yields 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one as a white solid with a high purity.

Scientific Research Applications

3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2-furylmethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.

properties

IUPAC Name

3-(furan-2-ylmethyl)-5-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-5-13-11(7-9)12(14(16)15-13)8-10-3-2-6-17-10/h2-7,12H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNQAUTYFHMZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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